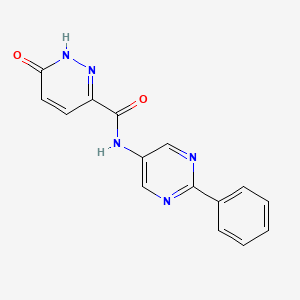
6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PP2A inhibitor, and it is a type of small molecule inhibitor that targets the protein phosphatase 2A (PP2A). PP2A is a crucial protein that plays a vital role in regulating various cellular processes, including cell division, cell growth, and cell death.
Mécanisme D'action
The mechanism of action of 6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide involves the inhibition of PP2A activity. PP2A is a serine/threonine phosphatase that is involved in the regulation of various cellular processes, including cell division, cell growth, and cell death. The inhibition of PP2A activity by 6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide leads to the activation of various signaling pathways, including the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation. Inhibition of PP2A activity also leads to the activation of the MAPK/ERK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide are primarily due to the inhibition of PP2A activity. Inhibition of PP2A activity leads to the activation of various signaling pathways, including the Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in the regulation of cell growth, proliferation, survival, and apoptosis. The activation of these pathways can lead to various biochemical and physiological effects, including cell cycle arrest, induction of apoptosis, inhibition of cell growth and proliferation, and inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide in lab experiments include its potential as a chemotherapeutic agent for cancer therapy and its ability to inhibit PP2A activity. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
For the research on 6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide include the investigation of its potential as a chemotherapeutic agent for cancer therapy, the identification of its pharmacokinetics and pharmacodynamics, and the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to investigate the potential applications of this compound in other fields of scientific research, including neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-aminopyrimidine-5-carboxamide with 2-bromo-1-phenylpyridinium bromide in the presence of potassium carbonate and DMF (dimethylformamide). This reaction results in the formation of 2-(2-phenylpyridin-1-yl)pyrimidine-5-carboxamide. The second step involves the reaction of 2-(2-phenylpyridin-1-yl)pyrimidine-5-carboxamide with ethyl chloroformate in the presence of triethylamine and dichloromethane. This reaction results in the formation of ethyl 2-(2-phenylpyridin-1-yl)pyrimidine-5-carboxylate. The final step involves the reaction of ethyl 2-(2-phenylpyridin-1-yl)pyrimidine-5-carboxylate with hydroxylamine hydrochloride in the presence of sodium carbonate and ethanol. This reaction results in the formation of 6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide.
Applications De Recherche Scientifique
6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide has potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to inhibit the activity of PP2A, which makes it a potential target for cancer therapy. PP2A is a tumor suppressor protein that is often downregulated in cancer cells, leading to uncontrolled cell growth and proliferation. Inhibition of PP2A activity by 6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide can lead to the induction of apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-13-7-6-12(19-20-13)15(22)18-11-8-16-14(17-9-11)10-4-2-1-3-5-10/h1-9H,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHBCNUSQYWNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(2-phenylpyrimidin-5-yl)-1H-pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

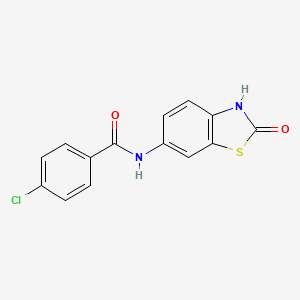
![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
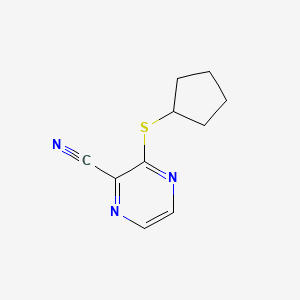
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
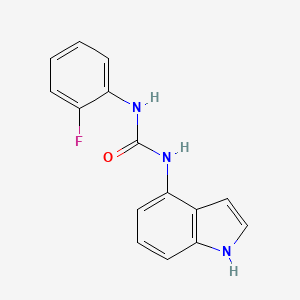
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
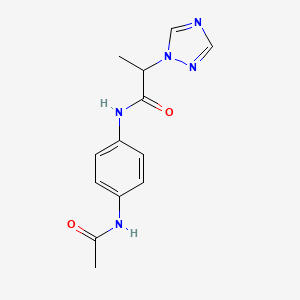
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)
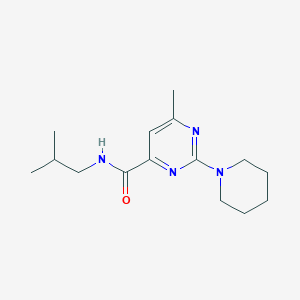
![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)